1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, trifluoromethyl, and trifluoroethylsulfanyl groups attached to a pyrazole ring, making it a valuable molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of EN300-781028 are currently unknown. The compound is a derivative of [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine , which has been used in the synthesis of various pyrazolo[4,3-d]isoxazole derivatives . .
Mode of Action
As a derivative of [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine , it may share similar chemical properties and interactions.
Biochemical Pathways
Given its structural similarity to [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine , it might be involved in the synthesis of pyrazolo[4,3-d]isoxazole derivatives
Result of Action
As a derivative of [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine , it might share some of its properties and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 2,6-dichloro-4-(trifluoromethyl)aniline, which undergoes diazotization to form a diazonium salt. This intermediate is then reacted with ethyl acetoacetate to yield the desired pyrazole derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine: A related compound used in the synthesis of various organic molecules.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: An intermediate in the synthesis of insecticides like fipronil.
Uniqueness
What sets 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound with diverse applications in various fields .
Properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F6N3S/c1-5-10(25-4-12(16,17)18)11(22)24(23-5)9-7(14)2-6(3-8(9)15)13(19,20)21/h2-3H,4,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIDOMIXLSAYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SCC(F)(F)F)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168685-72-1 |
Source
|
Record name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.